4-BENZO[B]THIOPHEN-3-YL-PIPERIDINE HYDROCHLORIDE
Overview
Description
4-BENZO[B]THIOPHEN-3-YL-PIPERIDINE HYDROCHLORIDE is a heterocyclic compound with the molecular formula C13H16ClNS and a molecular weight of 253.79 g/mol . This compound is characterized by the presence of a benzo[b]thiophene ring fused to a piperidine ring, with a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZO[B]THIOPHEN-3-YL-PIPERIDINE HYDROCHLORIDE typically involves the formation of the benzo[b]thiophene ring followed by its attachment to the piperidine ring. One common method is the Buchwald-Hartwig amination, which involves the coupling of N-Boc-piperazine with benzo[b]thiophen-4-yl trifluoromethanesulfonate using a palladium catalyst . This reaction is carried out under mild conditions with a catalyst loading of 1 mol%, resulting in high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-BENZO[B]THIOPHEN-3-YL-PIPERIDINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzo[b]thiophene ring to dihydrobenzo[b]thiophene.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzo[b]thiophene derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-BENZO[B]THIOPHEN-3-YL-PIPERIDINE HYDROCHLORIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-BENZO[B]THIOPHEN-3-YL-PIPERIDINE HYDROCHLORIDE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The benzo[b]thiophene ring can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
Brexpiprazole: An antipsychotic drug with a similar piperidine structure.
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings.
Uniqueness
4-BENZO[B]THIOPHEN-3-YL-PIPERIDINE HYDROCHLORIDE is unique due to its specific combination of the benzo[b]thiophene and piperidine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(1-benzothiophen-3-yl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS.ClH/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10;/h1-4,9-10,14H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGNPGHXXGBQST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CSC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56839-06-6 | |
Record name | Piperidine, 4-benzo[b]thien-3-yl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56839-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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